Species Selectivity Profile: Human vs. Rat UT Receptor Affinity Differential
Palosuran exhibits an extreme species selectivity gradient that distinguishes it from other UT antagonists such as GSK1562590. The compound displays high affinity for the human UT receptor but markedly reduced affinity for the rat ortholog [1]. This species-selectivity profile differs sharply from GSK1562590, which maintains high affinity across mammalian species including monkey (pKi = 9.14), human (pKi = 9.28), mouse (pKi = 9.34), cat (pKi = 9.64), and rat (pKi = 9.66) recombinant receptors .
| Evidence Dimension | UT receptor binding affinity (IC50 / pKi) - Human vs. Rat |
|---|---|
| Target Compound Data | Human UT receptor IC50 = 3.6 nM (CHO membranes); Rat UT receptor IC50 = 1475 nM |
| Comparator Or Baseline | GSK1562590: Human pKi = 9.28 (Ki ≈ 0.52 nM); Rat pKi = 9.66 (Ki ≈ 0.22 nM) |
| Quantified Difference | Palosuran shows ~410-fold lower affinity for rat vs. human UT receptor; ~5000-fold species difference reported in IUPHAR/BPS guide [2]. GSK1562590 maintains <5-fold variation across species. |
| Conditions | Radioligand binding assays in recombinant CHO cell membranes expressing human or rat UT receptors |
Why This Matters
This extreme species selectivity requires procurement decisions to align compound source with the intended experimental species; Palosuran is a poor choice for rat model studies if human-relevant pharmacology is the goal.
- [1] Clozel M, Binkert C, Birker-Robaczewska M, et al. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362). Journal of Pharmacology and Experimental Therapeutics. 2004;311(1):204-212. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Palosuran ligand activity profile. View Source
